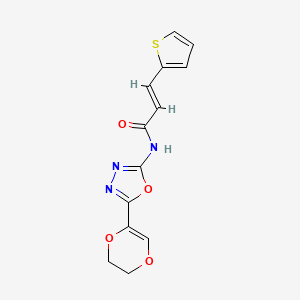

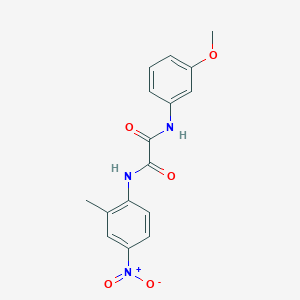

![molecular formula C28H28N2O6 B2882358 1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one CAS No. 1217234-81-5](/img/structure/B2882358.png)

1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

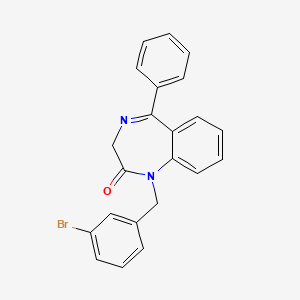

1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one is a useful research compound. Its molecular formula is C28H28N2O6 and its molecular weight is 488.54. The purity is usually 95%.

BenchChem offers high-quality 1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Oxygen-Functionalized Aromatic Compounds

A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been established, highlighting the potential of these compounds as intermediates for oxygen-functionalized aromatic compounds. This method involves treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid to yield 3-methoxycarbonyl-4H-1,2-benzoxazine. These heterocycles can serve as precursors to functionalized o-quinone methides and multisubstituted phenols, demonstrating their role as potent intermediates in the synthesis of complex organic molecules (Nakamura, Uchiyama, & Ohwada, 2003).

Catalytic Hydrogenation and Chemical Transformations

Research on the catalytic hydrogenation of dihydrooxazines underscores the versatility of these compounds in organic synthesis. Dihydrooxazines, when subjected to mild hydrogenation conditions, produce a dynamic mixture of enamines and tetrahydro-2-furanamines. These findings illustrate the ability of these compounds to undergo chemical transformations, leading to the synthesis of valuable organic intermediates such as 1,4-amino alcohols and isomeric dihydrofurans (Sukhorukov et al., 2008).

Novel Synthesis Techniques

A notable advancement in oxazine synthesis involves the use of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst for the synthesis of hydroxy-substituted 2H-1,4-benzoxazine derivatives. This method allows for the reduction of the nitro group before the epoxide functionality, highlighting a new route for synthesizing benzoxazine derivatives with potential applications in medicinal chemistry and materials science (Meng et al., 2009).

Solvent Effects on Polymerization

The use of 1,4-dioxane or pyridine as solvents has been shown to significantly influence the polymerization of isoprene, mediated by acid-functional SG1-based alkoxyamines. This research demonstrates the importance of solvent choice in optimizing the rate of initiator consumption and achieving narrower molecular weight distributions, providing insights into the mechanisms of polymerization and the role of solvent interactions (Harrisson, Couvreur, & Nicolas, 2012).

Degradation Mechanisms of Environmental Pollutants

Studies on the degradation mechanism of 1,4-dioxane in dilute aqueous solutions using the UV/Hydrogen Peroxide process offer valuable insights into the removal of this environmental pollutant. The identification of intermediates and the complete mineralization of 1,4-dioxane highlight the potential of advanced oxidation processes in water treatment (Stefan & Bolton, 1998).

properties

IUPAC Name |

1,4-dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4.C4H8O2/c1-28-20-5-3-2-4-17(20)12-22-23(27)18-6-7-21-19(24(18)30-22)14-26(15-29-21)13-16-8-10-25-11-9-16;1-2-6-4-3-5-1/h2-12H,13-15H2,1H3;1-4H2/b22-12-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNAOVQISVOWJU-UMSFUEGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

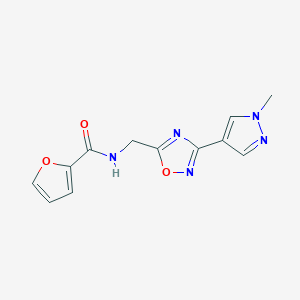

![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)

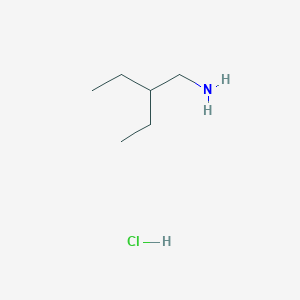

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)

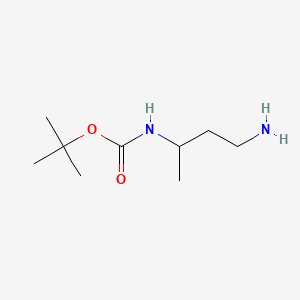

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)

![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)

![4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2882295.png)